molecular formula C81H150N42O17 B12363054 Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH

Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH

Cat. No.: B12363054
M. Wt: 1984.3 g/mol
InChI Key: TYPGYTGAUOVRHU-GMMOBSCLSA-N
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Description

The compound “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” is a synthetic peptide with a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular peptide contains a series of arginine residues, which are known for their role in protein interactions and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may use liquid-phase peptide synthesis (LPPS) for certain sequences.

Chemical Reactions Analysis

Types of Reactions

The peptide “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

The peptide “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigates protein-protein interactions and cellular signaling pathways.

    Medicine: Explores potential therapeutic applications, such as drug delivery systems or as a component of vaccines.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The multiple arginine residues facilitate binding to negatively charged molecules, enhancing cellular uptake and interaction with intracellular targets. This can activate or inhibit specific signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” lies in its high arginine content, which enhances its interaction with cellular components and increases its potential for various applications in research and industry.

Properties

Molecular Formula

C81H150N42O17

Molecular Weight

1984.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-5-carbamimidamido-1-(hydroxyamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C81H150N42O17/c1-42(2)39-56(70(137)120-55(71(138)123-140)23-14-37-109-81(98)99)121-72(139)60(43(3)4)122-69(136)54(22-13-36-108-80(96)97)119-68(135)53(21-12-35-107-79(94)95)118-67(134)52(20-11-34-106-78(92)93)117-66(133)51(19-10-33-105-77(90)91)116-65(132)50(18-9-32-104-76(88)89)115-64(131)49(17-8-31-103-75(86)87)114-63(130)48(16-7-30-102-74(84)85)113-62(129)47(15-6-29-101-73(82)83)111-58(126)28-38-100-61(128)57(112-59(127)41-110-44(5)124)40-45-24-26-46(125)27-25-45/h24-27,42-43,47-57,60,125,140H,6-23,28-41H2,1-5H3,(H,100,128)(H,110,124)(H,111,126)(H,112,127)(H,113,129)(H,114,130)(H,115,131)(H,116,132)(H,117,133)(H,118,134)(H,119,135)(H,120,137)(H,121,139)(H,122,136)(H,123,138)(H4,82,83,101)(H4,84,85,102)(H4,86,87,103)(H4,88,89,104)(H4,90,91,105)(H4,92,93,106)(H4,94,95,107)(H4,96,97,108)(H4,98,99,109)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1

InChI Key

TYPGYTGAUOVRHU-GMMOBSCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C

Origin of Product

United States

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